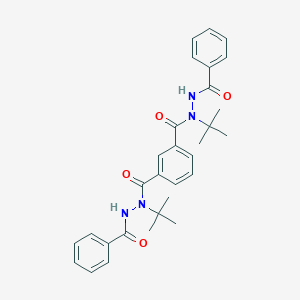![molecular formula C26H20N2O2 B295443 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline CAS No. 71037-30-4](/img/structure/B295443.png)
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline, also known as QM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory effects.
科学的研究の応用
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. This compound has also been shown to have antimalarial effects, inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, this compound has been studied for its anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
作用機序
The mechanism of action of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to induce DNA damage and apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline is its versatility in scientific research. It has been shown to have a wide range of potential applications, making it useful for a variety of experiments. This compound is also relatively easy to synthesize, with a simple and efficient synthesis method. However, one limitation of this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
将来の方向性
There are many potential future directions for research on 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety and efficacy in vivo. In addition, this compound could be studied for its potential as an antimalarial agent, particularly in combination with other antimalarial drugs. Finally, this compound could be studied for its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
合成法
The synthesis of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(chloromethyl)phenylmethanol in the presence of a base catalyst. The resulting intermediate is then reacted with sodium methoxide to produce the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities, making it suitable for large-scale production.
特性
| 71037-30-4 | |
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
8-[[4-(quinolin-8-yloxymethyl)phenyl]methoxy]quinoline |
InChI |
InChI=1S/C26H20N2O2/c1-5-21-7-3-15-27-25(21)23(9-1)29-17-19-11-13-20(14-12-19)18-30-24-10-2-6-22-8-4-16-28-26(22)24/h1-16H,17-18H2 |
InChIキー |
LUMUNWBFKLCHRW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
